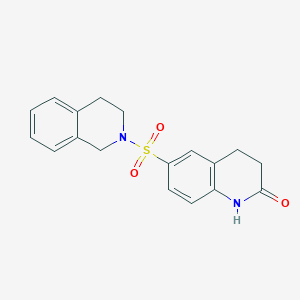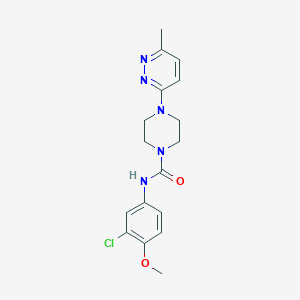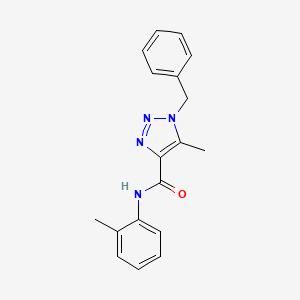![molecular formula C18H22N2O4S B4483547 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4483547.png)
1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine
Overview
Description
1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine is an organic compound that features a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a naphthyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the acetylation of piperazine followed by sulfonylation with 6-ethoxy-2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
- 1-acetyl-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine
- 1-acetyl-4-[(6-ethoxy-1-naphthyl)sulfonyl]piperazine
- 1-acetyl-4-[(6-ethoxy-2-naphthyl)thio]piperazine
Comparison: 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine is unique due to the presence of both an acetyl group and a sulfonyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-[4-(6-ethoxynaphthalen-2-yl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-6-4-16-13-18(7-5-15(16)12-17)25(22,23)20-10-8-19(9-11-20)14(2)21/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDXABNIXMSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole](/img/structure/B4483474.png)

![N-[(2,4-DIMETHYLPHENYL)(PHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4483501.png)
![3-(4-methoxy-2-methylphenyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4483507.png)
![2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4483510.png)
![2-{[N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4483515.png)

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4483528.png)
![N-(2,4-dimethylphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4483533.png)
![3-chloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4483540.png)
![5-cyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4483555.png)
![3-Ethyl-5-{1-[5-(furan-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B4483558.png)
amine](/img/structure/B4483562.png)

